1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 7-bromoimidazo[1,2-a]pyridine with dihydropyrimidine-2,4(1H,3H)-dione under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridines, which undergo a tandem cyclization/bromination reaction in the presence of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the imidazopyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazopyridine derivatives .
Scientific Research Applications
1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a pharmacophore in drug discovery.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 7-bromoimidazo[1,2-a]pyridin-3-amine hydrochloride
- 3-bromoimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the imidazopyridine and dihydropyrimidine moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H9BrN4O2 |
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Molecular Weight |
309.12 g/mol |
IUPAC Name |
1-(7-bromoimidazo[1,2-a]pyridin-3-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H9BrN4O2/c12-7-1-3-15-8(5-7)13-6-10(15)16-4-2-9(17)14-11(16)18/h1,3,5-6H,2,4H2,(H,14,17,18) |
InChI Key |
BXAZTYJZSJSDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CN=C3N2C=CC(=C3)Br |
Origin of Product |
United States |
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